3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione
CAS No.:
Cat. No.: VC17826169
Molecular Formula: C7H15NO3S
Molecular Weight: 193.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15NO3S |
|---|---|
| Molecular Weight | 193.27 g/mol |
| IUPAC Name | 2-(3-amino-1,1-dioxothian-3-yl)ethanol |
| Standard InChI | InChI=1S/C7H15NO3S/c8-7(3-4-9)2-1-5-12(10,11)6-7/h9H,1-6,8H2 |
| Standard InChI Key | VPOLQDGIALGPIK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CS(=O)(=O)C1)(CCO)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione belongs to the class of sulfolane derivatives, featuring a thiane ring (a six-membered saturated sulfur heterocycle) oxidized to a sulfone at the 1 and 1 positions. The compound’s IUPAC name, 2-(3-amino-1,1-dioxothian-3-yl)ethanol, reflects its substitution pattern:
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A thiane ring (CHS) modified to 1,1-dioxothiane (CHOS).
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An amino group (-NH) and a 2-hydroxyethyl group (-CHCHOH) attached to the third carbon of the ring.
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 193.27 g/mol | |
| SMILES | C1CC(CS(=O)(=O)C1)(CCO)N | |
| InChIKey | VPOLQDGIALGPIK-UHFFFAOYSA-N |
The sulfone groups (-SO-) confer polarity and hydrogen-bonding capacity, while the amino and hydroxyethyl substituents enhance solubility in aqueous environments.
Synthesis and Manufacturing
Synthetic Routes
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Ring Formation: Cyclization of thiols or sulfides with dihaloalkanes to form the thiane backbone.
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Oxidation: Treatment with oxidizing agents like hydrogen peroxide to convert sulfide groups to sulfones .
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Functionalization: Introduction of the amino and hydroxyethyl groups via nucleophilic substitution or Michael addition reactions .
For example, a plausible route could involve:
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Starting with tetrahydrothiophene-3-one, which is oxidized to tetrahydrothiophene-1,1-dione (sulfolane) .
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Subsequent Mannich reaction with formaldehyde and ammonia to introduce the amino group.
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Alkylation with ethylene oxide to attach the hydroxyethyl side chain .
Challenges and Optimization
The steric hindrance imposed by the bulky 3-amino and 3-hydroxyethyl groups complicates regioselective synthesis. Purification is further challenged by the compound’s polarity, necessitating techniques like reversed-phase chromatography or recrystallization from polar solvents.
Biological Activities and Mechanisms
Serine Protease Inhibition
3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione exhibits irreversible inhibition of serine proteases, a class of enzymes critical in blood coagulation, inflammation, and apoptosis. The mechanism involves:
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Covalent Modification: The sulfone group acts as an electrophile, reacting with the active-site serine residue to form a stable acyl-enzyme complex.
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Steric Blockade: The hydroxyethyl group obstructs substrate access to the catalytic site.
This dual-action inhibition has been leveraged in studies targeting thrombin and trypsin, with IC values in the micromolar range.
Structural Analogues and Comparative Analysis
Thiane vs. Thiolane Derivatives
The six-membered thiane ring in 3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione contrasts with five-membered thiolane analogs (e.g., 3-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione ). Key differences include:
| Property | Thiane Derivative | Thiolane Derivative |
|---|---|---|
| Ring Size | 6-membered | 5-membered |
| Ring Strain | Lower | Higher |
| Solubility | Higher | Moderate |
| Bioavailability | Enhanced | Reduced |
The larger thiane ring reduces steric strain, improving binding affinity to enzymatic pockets .
Amino-Functionalized Sulfones
Comparisons with 3-(2-Aminoethoxy)-1lambda6-thiolane-1,1-dione highlight the role of substituent flexibility. The hydroxyethyl group in the subject compound provides greater conformational mobility than the rigid aminoethoxy chain, enhancing interactions with hydrophobic enzyme domains .
Research Applications and Future Directions
Therapeutic Development
The compound’s protease inhibition profile positions it as a candidate for:
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Anticoagulant Therapies: Targeting factor Xa in blood clotting cascades.
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Anti-Inflammatory Agents: Inhibiting tryptase in mast cells.
Ongoing studies explore its synergy with existing antibiotics (e.g., β-lactams) to combat drug-resistant pathogens.
Material Science Applications
Sulfolane derivatives are employed as polar aprotic solvents in lithium-ion batteries. Functionalization with amino and hydroxy groups could yield novel electrolytes with improved ionic conductivity .
Challenges and Opportunities
Current limitations include:
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Synthetic Complexity: Scalable production requires optimized catalytic methods.
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Toxicity Profile: Preliminary data indicate hepatotoxicity at high doses, necessitating structural modifications.
Future research should prioritize computational modeling to predict off-target effects and structure-activity relationship (SAR) studies to refine biological potency.
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